molecular formula C10H11N5O4 B3070560 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004194-42-6

1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B3070560
CAS RN: 1004194-42-6
M. Wt: 265.23 g/mol
InChI Key: BNIINTVTTXLOGO-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid, abbreviated as 3,5-DMN-PY, is an organic compound belonging to the family of pyrazole carboxylic acids. It is a derivative of pyrazole, a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms. 3,5-DMN-PY has a wide range of applications in synthetic chemistry and is used as an intermediate in the synthesis of various pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research has explored the molecular structure and hydrogen bonding characteristics of related pyrazole compounds. For example, the study of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate demonstrates the importance of hydrogen bonds in forming molecular chains and sheets, which is relevant for understanding the structural properties of similar pyrazole derivatives (Portilla et al., 2007).

Synthesis and Crystal Structures

The synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives, including similar compounds, have been conducted. Studies like this provide insights into the crystallization properties of these molecules, which is vital for their potential application in various fields (Radi et al., 2015).

Nickel(II) Complexes and Cytotoxicity

Research into the synthesis of new Ni(II) complexes with chelating ligands based on pyrazole structures, similar to the compound , has been conducted. Such studies are significant in exploring the cytotoxic activity of these complexes against tumor cell lines, potentially contributing to medical research (Sobiesiak et al., 2011).

Computational Study and Eco-Friendly Synthesis

The computational study and eco-friendly synthesis strategy for new heterocyclic pyrazolic carboxylic α-amino esters have been explored. This research highlights the environmentally friendly approaches in synthesizing such compounds and their potential applications in creating new active biomolecules (Mabrouk et al., 2020).

Antibacterial and Antifungal Activities

Studies on pyrazole derivatives, like the compound , have also focused on their antimicrobial properties. For instance, the synthesis and testing of certain pyrazole derivatives for anti-microbial activities against bacterial and fungal strains show the potential of these compounds in pharmaceutical applications (Shubhangi et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities . They have also been evaluated for anti-tubercular potential against Mycobacterium tuberculosis .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Based on the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound might interfere with the life cycle of the parasites, thereby inhibiting their growth and proliferation.

Result of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound might also exert similar effects.

properties

IUPAC Name

1-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O4/c1-6-9(15(18)19)7(2)14(11-6)5-13-4-3-8(12-13)10(16)17/h3-4H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIINTVTTXLOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137682
Record name 1-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004194-42-6
Record name 1-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004194-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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